5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide
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Overview
Description
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and halogenation steps . One common method involves the reaction of o-phenylenediamine with cyclopropylmethyl ketone in the presence of a suitable acid catalyst to form the intermediate benzimidazole. This intermediate is then chlorinated using reagents such as sodium hypochlorite or bromine to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to and inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-based compounds: Known for their antimicrobial and anticancer activities.
Imidazoline derivatives: Exhibit a wide range of biological activities, including antihypertensive and neuroprotective effects.
Uniqueness
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a chlorine atom, which contribute to its distinct pharmacological profile. These structural elements may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.BrH/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7;/h3-5,7H,1-2,6H2,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTBDGRRDCHPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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